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Compound of Interest
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Cat. No.: B1171891

An In-depth Technical Guide to the Chemical Structure and Derivatives of Aurovertin B and D

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurovertins are a class of fungal polyketide secondary metabolites known for their potent
biological activities, particularly as inhibitors of FLFO-ATP synthase.[1][2] First isolated from the
fungus Calcarisporium arbuscula, these compounds have garnered significant interest in the
scientific community for their potential as antitumor, antiviral, and antibacterial agents.[3][4][5]
Aurovertin B and D are prominent members of this family, serving as critical tools for studying
the mechanism of cellular energy production and as lead compounds for therapeutic
development.[6][7] This guide provides a comprehensive overview of the chemical structures of
aurovertin B and D, their derivatives, mechanism of action, and relevant experimental
methodologies.

Chemical Structure of Aurovertin B and D

Aurovertins belong to a family of highly reducing polyketides.[3] Their characteristic structure
consists of a methylated a-pyrone ring linked to a 2,6-dioxabicyclo[3.2.1]Joctane core via a
conjugated polyene chain.[2][8]

e Aurovertin B is distinguished by an ethyl group on the dioxabicyclo-octane core. Its
molecular formula is C25H3208.[9][10]
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e Aurovertin D differs from Aurovertin B by the presence of a hydroxyethyl group at the
same position, giving it a molecular formula of C25H3209.[11]

The structural difference between Aurovertin B and D lies in the substitution at the C7 position
of the bicyclic core.

Physicochemical Properties

The key chemical properties of Aurovertin B and D are summarized below.

Property

Aurovertin B

Aurovertin D

Molecular Formula

C25H3208[9][10]

C25H3209[11]

Molecular Weight 460.52 g/mol [6][9] 476.5 g/mol [11]
[(1S,3S,4S,5S,7R,8S)-7-ethyl- [(1S,4S,5S,7R)-4-hydroxy-7-
4-hydroxy-3-[(1E,3E,5E)-6-(4- [(AR)-1-hydroxyethyl]-3-
methoxy-3-methyl-6-oxopyran-  [(1E,3E,5E)-6-(4-methoxy-3-

IUPAC Name 2-ylhexa-1,3,5-trienyl]-1,5- methyl-6-oxopyran-2-yl)hexa-
dimethyl-2,6- 1,3,5-trienyl]-1,5-dimethyl-2,6-
dioxabicyclo[3.2.1]octan-8-yl] dioxabicyclo[3.2.1]octan-8-yl]
acetate[10] acetate[11]

CAS Number 55350-03-3[6][9] 65256-31-7[11][12]

Storage Conditions

2-8°C[6][9]

Not specified, but similar

storage is expected.

Mechanism of Action: Inhibition of F1F0-ATP

Synthase

The primary mechanism of action for aurovertins is the inhibition of the mitochondrial F1FO-
ATP synthase (also known as Complex V), the enzyme responsible for the terminal step of
oxidative phosphorylation.[10][13]

Aurovertins act as mixed, noncompetitive inhibitors of the F1 domain.[1][13] They bind to the
-subunits within the catalytic head of the F1 complex, specifically in a hydrophobic cleft
between the nucleotide-binding domain (NBD) and the C-terminal domain (CTD).[2][14] Crystal
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structures show that two aurovertin molecules can bind to the F1 domain, typically in the TP
(ATP-bound) and BE (empty) subunits.[2][14] This binding event sterically prevents the
conformational changes required for the catalytic cycle, thereby inhibiting both ATP synthesis
and, to a lesser extent, ATP hydrolysis.[2][15]

Interestingly, aurovertins are more potent inhibitors of ATP synthesis than ATP hydrolysis.[13]
[16] This differential activity is attributed to a higher binding affinity for the F1 complex during
ATP synthesis.[1][13] While they completely stop ATP synthesis at saturating concentrations, a
significant residual activity (up to 40%) remains for ATP hydrolysis.[2]
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Fig. 1: Inhibition of the F1-ATPase catalytic cycle by aurovertins.

Quantitative Biological Data
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Aurovertins exhibit potent inhibitory activity, which has been quantified through various kinetic
and cell-based assays.

Enzyme Inhibition Constants

The inhibitory effects of aurovertin on ATP synthesis and hydrolysis have been determined
using bovine heart submitochondrial particles. Aurovertin acts as a mixed inhibitor with
different affinities depending on the catalytic direction.[13]

Parameter ATP Synthesis ATP Hydrolysis
Inhibition Type Mixed[13] Special Mixed[13]
Ki(E) (Competitive) 16 nM[13] 960 NnM[13]
Ki(ES) (Uncompetitive) 25 nM[1][13] 120 nM[1][13]

Data from studies on bovine F1F0-ATPase.[13]

Cytotoxicity (IC50 Values)

Aurovertin B has demonstrated significant antiproliferative activity against various cancer cell
lines, particularly triple-negative breast cancer (TNBC) cells, while showing less cytotoxicity
towards normal cells.[4][7][17]

Cell Line Cancer Type IC50 (Aurovertin B)
MDA-MB-231 Triple-Negative Breast Cancer 0.08 uM[1]
MCF-10A Normal Breast Epithelial Little influence reported[7]

Aurovertin Derivatives

Over 40 aurovertins and structurally related compounds have been identified from fungal
sources.[3][18] These natural derivatives often feature modifications on the polyene chain or
the dioxabicyclo-octane core.
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e Aurovertin E: Shows an IC50 value of 8.79 uM against MDA-MB-231 cells, indicating that
structural changes can significantly impact potency.[1]

e Aurovertins J-S: Most of these derivatives exhibit lower activity, with IC50 values greater
than 10 uM.[1]

o Acylated Derivatives: Studies have shown that dual acetylation or propionylation at specific
hydroxyl groups (C4-OH and C6-OH) can enhance antitumor activities, suggesting that these
positions are tolerant to modification with small moieties.[3]

The biosynthesis of aurovertins versus related compounds like citreoviridins diverges at the
point of methylation of the a-pyrone hydroxy group, which acts as a key branching point for
downstream enzymatic modifications.[8]

Experimental Protocols
Protocol for Isolation and Purification of Aurovertin B

This protocol is based on the methodology for isolating aurovertins from the fungus
Calcarisporium arbuscula.[5]

e Fungal Culture and Extraction:
o Culture C. arbuscula in a suitable growth medium for several days.
o Separate the mycelium from the growth medium by filtration.

o Extract the mycelium with a suitable organic solvent (e.g., methanol or ethanol) to obtain a
crude extract.

e Preliminary Purification:

o Concentrate the crude extract under reduced pressure to yield an oil.

o Subiject the oil to preliminary separation techniques to remove highly nonpolar lipids.
e Thin-Layer Chromatography (TLC):

o Perform preparative TLC on silica gel plates (e.g., Silica Gel 60F254).
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o Use a solvent system such as benzene-ethyl acetate (3:7, v/v) for development.

o Locate the aurovertin bands, which fluoresce yellow-green under UV light (350-360 nm)
and form purple-pink spots after spraying with 50% aqueous H2SO4 and heating.
Aurovertin B typically has an RF value of approximately 0.5 in this system.[5]

 Elution and Concentration:
o Scrape the silica gel corresponding to the aurovertin B band.
o Elute the compound from the silica with methanol.
o Evaporate the solvent to obtain the purified compound.
o High-Performance Liquid Chromatography (HPLC) (Optional):
o For higher purity, perform HPLC on a silica gel column.

o Use a gradient elution system, for example, starting with dichloromethane and gradually
increasing the concentration of methanol.

» Recrystallization:

o Recrystallize the purified aurovertin B to obtain fine crystals. The reported melting point is
approximately 166.5°C.[5]

o Store the final product at -20°C.[5]
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Fig. 2: General workflow for the isolation and purification of aurovertin B.
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Protocol for Kinetic Analysis of F1F0-ATPase Inhibition

This generalized protocol is derived from mechanistic studies of aurovertin's effect on ATP
synthase.[13]

e Preparation of Enzyme Source:

o Isolate mitochondria from a source tissue (e.g., bovine heart or rat liver) via differential
centrifugation.

o Prepare submitochondrial particles (SMPs) by sonication or homogenization of
mitochondria. SMPs have the F1 unit facing the exterior, making it accessible to inhibitors.

e Assay Setup:
o Prepare assay buffers appropriate for either ATP synthesis or hydrolysis.
o Prepare a stock solution of aurovertin B or D in a suitable solvent like DMSO.
o Perform assays in a multi-well plate format for throughput.

e ATP Hydrolysis Assay:

o Incubate SMPs with varying concentrations of aurovertin and a range of ATP substrate
concentrations.

o Measure the rate of ATP hydrolysis by quantifying the production of inorganic phosphate
(Pi) or ADP, often using a coupled-enzyme spectrophotometric assay.

e ATP Synthesis Assay:

o Incubate SMPs with varying concentrations of aurovertin and substrates for synthesis
(ADP and Pi).

o Energize the membrane to create a proton motive force (e.g., using succinate).
o Measure the rate of ATP synthesis using a luciferin/luciferase bioluminescence assay.

o Data Analysis:
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o Determine the initial reaction velocities (v) for each substrate and inhibitor concentration.

o Fit the data to the Michaelis-Menten equation to determine apparent Vmax and Km
values.

o Perform secondary plots (e.g., plotting kinetic parameters against inhibitor concentration)
and fit the data to equations for mixed inhibition to determine the inhibition constants Ki(E)
and Ki(ES).[13]

Conclusion

Aurovertin B and D are structurally fascinating natural products with a well-defined and potent
mechanism of action against a fundamental cellular enzyme, F1FO-ATP synthase. Their ability
to selectively inhibit ATP synthesis and display potent antitumor activity makes them valuable
pharmacological tools and promising candidates for drug development.[6][17] The detailed
understanding of their structure, biological activity, and associated experimental protocols
provides a solid foundation for further research into their therapeutic applications and the
development of novel, more potent derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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